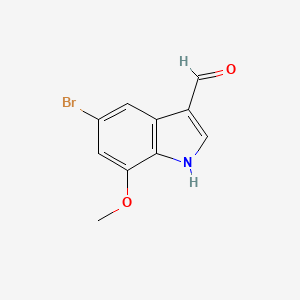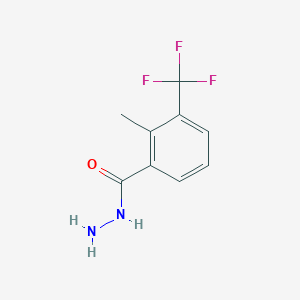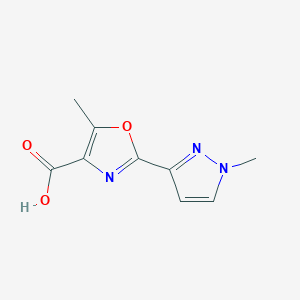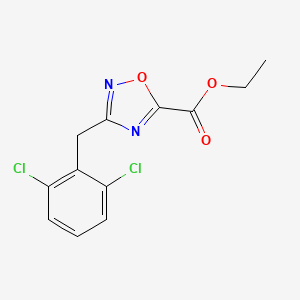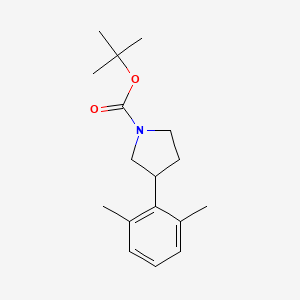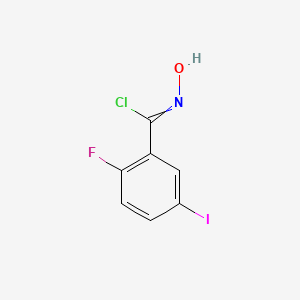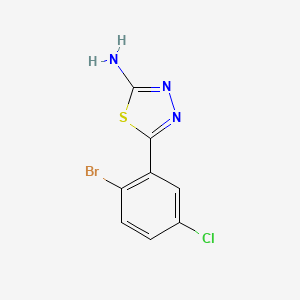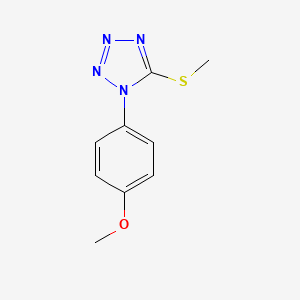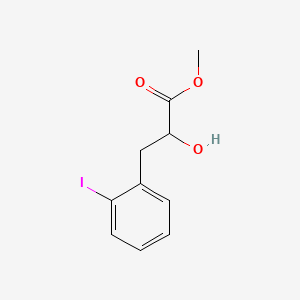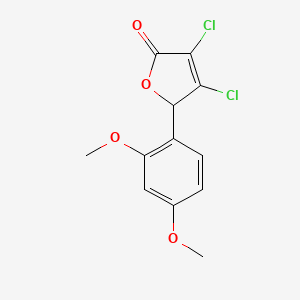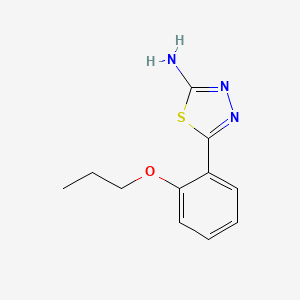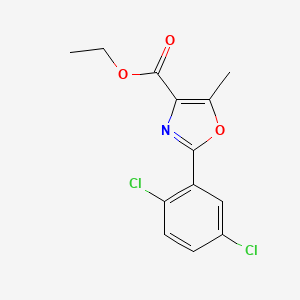![molecular formula C10H6BrN3 B13684408 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13684408.png)
9-Bromo-[1,2,4]triazolo[4,3-a]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines This compound is characterized by the presence of a bromine atom at the 9th position of the triazoloquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorocinchoninic acid with hydrazine to form 2-hydrazinocinchoninic acid, which is then treated with bromine to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
9-Bromo-[1,2,4]triazolo[4,3-a]quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and potentially leading to new derivatives with different biological activities.
Cyclization Reactions: The triazoloquinoline scaffold can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, hydrazine, and various nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thio derivatives. These products can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures and can be used to study reaction mechanisms and pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline can be used in the development of new materials and as a building block for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways. The compound has been shown to upregulate pro-apoptotic proteins such as Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating pro-oncogenic cell survival proteins like Bcl-2 . These interactions lead to the induction of apoptosis in cancer cells, making the compound a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares a similar triazoloquinoline scaffold but differs in the substitution pattern and specific biological activities.
1,2,4-Triazolo[4,3-b]quinoline: Another closely related compound with variations in the triazoloquinoline structure, leading to different chemical and biological properties.
Uniqueness
9-Bromo-[1,2,4]triazolo[4,3-a]quinoline is unique due to the presence of the bromine atom at the 9th position, which can significantly influence its reactivity and biological activities
特性
分子式 |
C10H6BrN3 |
|---|---|
分子量 |
248.08 g/mol |
IUPAC名 |
9-bromo-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-3-1-2-7-4-5-9-13-12-6-14(9)10(7)8/h1-6H |
InChIキー |
GXOGKAKYPHTTLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)N3C=NN=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


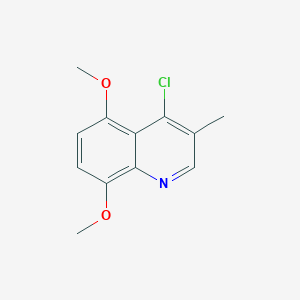
![6-Bromo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13684330.png)
